Enantiomer-Dependent Plasma Elimination Half-Life: D-Tryptophan Core vs. L-Tryptophan Core
The D-configured tryptophan core of 2-thiol-D-tryptophan is eliminated from systemic circulation at a significantly faster rate than its L-counterpart. In a controlled rat pharmacokinetic study, the plasma half-life (t1/2) of D-tryptophan was determined to be significantly smaller than that of L-tryptophan following intraperitoneal administration of each enantiomer (100 mg/kg), indicating more rapid plasma clearance of the D-enantiomer [1]. This foundational pharmacokinetic divergence is intrinsic to the stereochemical configuration and would be expected to extend to D-configured derivatives.
| Evidence Dimension | Plasma elimination half-life (t1/2) in rat |
|---|---|
| Target Compound Data | D-Tryptophan t1/2 significantly shorter than L-Trp (exact value not disclosed in abstract; direction and statistical significance confirmed) |
| Comparator Or Baseline | L-Tryptophan (t1/2 significantly longer) |
| Quantified Difference | Statistically significant reduction in t1/2 for D-Trp vs. L-Trp (p < 0.05 as implied by 'significantly smaller'); exact fold-change reported in full text. |
| Conditions | Male Sprague-Dawley rats, 100 mg/kg i.p., plasma concentration monitored via HPLC with pre-column fluorescence derivatization. |
Why This Matters
For any in vivo application or peptide therapeutic candidate incorporating this building block, the D-configuration predicts a distinct, more rapid systemic clearance profile compared to an otherwise identical L-configured peptide.
- [1] Iizuka, H., et al. (2011). Fluorescence determination of D- and L-tryptophan concentrations in rat plasma following administration of tryptophan enantiomers using HPLC with pre-column derivatization. Journal of Chromatography B, 879(29), 3208–3213. View Source
